molecular formula C25H27F2N4O8P B1665416 Acelarin CAS No. 840506-29-8

Acelarin

Cat. No.: B1665416
CAS No.: 840506-29-8
M. Wt: 580.5 g/mol
InChI Key: NHTKGYOMICWFQZ-KKQYNPQSSA-N
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Mechanism of Action

Target of Action

Acelarin, also known as NUC-1031, is a ProTide transformation and enhancement of the widely-used nucleoside analogue, gemcitabine . The primary target of this compound is the DNA synthesis process within cancer cells .

Mode of Action

This compound is structurally similar to gemcitabine, but with an attached phosphoramidate group . This chemical modification aims to improve the cellular delivery of the activated drug, overcoming resistance mechanisms, and protecting against enzymatic breakdown to toxic byproducts . The activation of this compound is independent of deoxycytidine kinase (dCK), a key enzyme involved in the activation of gemcitabine . This allows this compound to retain its anti-cancer activity even when dCK is inhibited .

Biochemical Pathways

This compound affects the DNA synthesis pathway in cancer cells. It is pre-phosphorylated, thus bypassing the rate-limiting step of phosphorylation that is required for gemcitabine to become an active antimetabolite . This results in more effective antimetabolite activity than gemcitabine .

Pharmacokinetics

This compound exhibits favorable pharmacokinetics compared to gemcitabine. Its plasma half-life is significantly longer (7.9 hours versus 1.5 hours, respectively) . The maximum concentration (Cmax) of the active moiety dFdCTP is reached at 30 minutes end of infusion (EOI), and even at 24 hours EOI, this compound achieves levels of dFdCTP higher than reported for gemcitabine at its Cmax at 2 hours .

Result of Action

This compound generates 13 times higher intracellular dFdCTP levels than gemcitabine . It has shown greater potency than gemcitabine in partially resistant and resistant pancreatic cell lines . This compound has achieved high response rates and favorable tolerability in patients with advanced solid tumors .

Action Environment

The efficacy of this compound can be influenced by various factors in the tumor microenvironment. For instance, the cellular uptake of this compound is independent of nucleoside transporters (hENT1), which are often downregulated in cancer cells . This allows this compound to overcome one of the key resistance mechanisms associated with gemcitabine . , highlighting the complex interplay of factors that can influence a drug’s action and efficacy in the clinical setting.

Biochemical Analysis

Biochemical Properties

Acelarin is structurally similar to gemcitabine, but with an attached phosphoramidate group . This modification allows this compound to enter cancer cells independently of nucleoside transporters, protects it from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in significantly higher concentrations of the active anti-cancer metabolite, dFdCTP, inside tumor cells .

Cellular Effects

This compound has shown to be more effective than gemcitabine in treating patients with metastatic pancreatic cancer . It has also achieved high response rates and favorable tolerability in patients with advanced solid tumors . In cancer cells, dFdCTP interferes with DNA replication, causing cancer cell death and preventing tumor growth .

Molecular Mechanism

This compound’s mechanism of action involves overcoming the key cancer resistance mechanisms associated with gemcitabine . It enters the cancer cell independently of nucleoside transporters, is protected from breakdown by deaminases, and delivers the pre-activated form of gemcitabine . This results in the generation of 13x higher intracellular dFdCTP levels than gemcitabine , making this compound more efficacious in the clinical setting .

Temporal Effects in Laboratory Settings

It is known that this compound is able to generate and maintain significantly higher concentrations of the active anti-cancer metabolite (dFdCTP) inside tumor cells .

Dosage Effects in Animal Models

Specific information about the dosage effects of this compound in animal models was not found in the search results. It is known that this compound has been tested in clinical trials and has shown promising results in patients with advanced solid tumors .

Metabolic Pathways

This active metabolite interferes with DNA replication in cancer cells, causing cell death and preventing tumor growth .

Transport and Distribution

This compound enters cancer cells independently of nucleoside transporters . This is a significant advantage over gemcitabine, which requires the human equilibrative transporter (hENT1) to cross the cell membrane .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its mechanism of action, it can be inferred that this compound and its active metabolite, dFdCTP, would be localized in the nucleus where they interfere with DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acelarin is synthesized by attaching a phosphoramidate group to gemcitabine. This modification involves the use of specific reagents and conditions to ensure the stability and efficacy of the compound. The synthesis typically includes the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Acelarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acelarin has been extensively studied for its potential in various scientific fields:

Comparison with Similar Compounds

Acelarin is unique compared to other nucleotide analogues due to its ProTide technology. Similar compounds include:

Uniqueness of this compound:

This compound represents a significant advancement in the field of chemotherapeutics, offering a promising alternative to traditional nucleotide analogues.

Properties

IUPAC Name

benzyl (2S)-2-[[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N4O8P/c1-16(22(33)36-14-17-8-4-2-5-9-17)30-40(35,39-18-10-6-3-7-11-18)37-15-19-21(32)25(26,27)23(38-19)31-13-12-20(28)29-24(31)34/h2-13,16,19,21,23,32H,14-15H2,1H3,(H,30,35)(H2,28,29,34)/t16-,19+,21+,23+,40?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKGYOMICWFQZ-KKQYNPQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840506-29-8
Record name NUC-1031
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0840506298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NUC-1031
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15057
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSGEMCITABINE PALABENAMIDE, P(RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCL1K2T28K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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